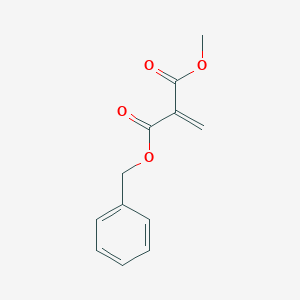
Methyl 2-(benzyloxycarbonyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzyloxycarbonyl)acrylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Michael Addition Reactions:
Methyl 2-(benzyloxycarbonyl)acrylate serves as an effective Michael acceptor in the synthesis of γ-nitro-α-amino acids. For instance, it can react with nitromethane in the presence of a base (e.g., potassium fluoride) to yield high-yielding adducts, demonstrating its utility in generating functionalized amino acids .
Synthesis of Peptides:
The compound is also involved in peptide synthesis where it acts as a building block for constructing more complex peptide structures. Its benzyloxycarbonyl (Cbz) protection group facilitates selective reactions, allowing for the formation of various amino acid derivatives .
Polymer Chemistry
Polymerization Reactions:
this compound can be polymerized to create block copolymers. These copolymers have applications in drug delivery systems due to their amphiphilic properties, which allow them to encapsulate drugs effectively . The self-assembly behavior of these polymers can lead to the formation of nanoscale structures beneficial for targeted therapy.
Adhesives and Coatings:
The compound's acrylate functionality makes it suitable for formulating adhesives and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it ideal for industrial applications .
Biomedical Applications
Drug Delivery Systems:
The amphiphilic nature of polymers derived from this compound facilitates drug encapsulation and controlled release, which is crucial in developing effective drug delivery systems. These systems can improve the bioavailability of poorly soluble drugs .
Tissue Engineering:
In tissue engineering, this compound can be utilized to create scaffolds that support cell growth and tissue regeneration. The ability to tailor the mechanical and degradation properties of the resulting polymers allows for customization based on specific tissue engineering needs .
Case Studies
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-O-benzyl 1-O-methyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C12H12O4/c1-9(11(13)15-2)12(14)16-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
XKFDXWLAMHERNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













